molecular formula C20H21NO2 B12758602 Chromone, 6-benzyl-2-(diethylamino)- CAS No. 83767-07-1

Chromone, 6-benzyl-2-(diethylamino)-

Cat. No.: B12758602
CAS No.: 83767-07-1
M. Wt: 307.4 g/mol
InChI Key: HJQZIMJAFNWLEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Chromone, 6-benzyl-2-(diethylamino)- can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to prepare 3-formylchromone, a frequently used precursor for chromone derivatives . The reaction conditions typically involve the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Chromone, 6-benzyl-2-(diethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O
  • Molecular Weight : Approximately 306.38 g/mol
  • Structural Features :
    • A chromone core with a benzyl group at position 6.
    • A diethylamino substituent at position 2.

Biological Applications

Chromone, 6-benzyl-2-(diethylamino)- exhibits a wide range of biological activities:

Anticancer Activity

Research indicates that chromone derivatives possess significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Chromones have demonstrated anti-inflammatory effects by modulating inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Antimicrobial Effects

Chromone derivatives exhibit antimicrobial activity against various pathogens. The presence of the diethylamino group enhances their ability to penetrate microbial membranes, increasing their efficacy against bacteria and fungi.

Neuroprotective Effects

Recent studies have highlighted the potential of Chromone, 6-benzyl-2-(diethylamino)- in neuroprotection. It has shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease.

Antioxidant Activity

Chromones are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases.

Comparative Analysis with Related Compounds

A comparison of Chromone, 6-benzyl-2-(diethylamino)- with other chromone derivatives reveals distinct features that influence their biological activities:

Compound NameStructural CharacteristicsUnique Features
Chromone, 8-benzyl-2-(diethylamino)-Similar chromone structureDifferent position of benzyl group affecting activity
3-formylchromoneContains an aldehyde functional groupPrecursor for many chromone derivatives
Chromone-2-phenyl carboxamideCarboxamide substituentPotentially enhanced solubility and bioavailability
Coumarin derivativesSimilar heterocyclic structureOften exhibit different biological activities

The specific substitution pattern of Chromone, 6-benzyl-2-(diethylamino)- significantly influences its pharmacological properties compared to other chromones and coumarins.

Study on Anticancer Activity

A study published in Pharmaceutical Biology evaluated the anticancer effects of various chromone derivatives, including Chromone, 6-benzyl-2-(diethylamino)-. The findings indicated that this compound exhibited potent cytotoxicity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Neuroprotective Mechanism Investigation

Research conducted on the neuroprotective effects of Chromone derivatives highlighted their role as acetylcholinesterase inhibitors. In vitro assays demonstrated that Chromone, 6-benzyl-2-(diethylamino)- effectively inhibited enzyme activity, suggesting its potential application in treating Alzheimer's disease .

Antimicrobial Efficacy Assessment

A comprehensive study assessed the antimicrobial efficacy of various chromones against bacterial strains. Results showed that Chromone, 6-benzyl-2-(diethylamino)- had a notable inhibitory effect on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Chromone, 6-benzyl-2-(diethylamino)- involves its interaction with specific molecular targets and pathways. Chromone derivatives are known to interact with different types of receptors and enzymes, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, chromone derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress, contributing to their anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Chromone, 6-benzyl-2-(diethylamino)- can be compared with other similar compounds, such as 3-formylchromone and chromone-2-phenyl carboxamide . These compounds share the chromone scaffold but differ in their substituents, leading to variations in their biological activities. The presence of the benzyl and diethylamino groups in Chromone, 6-benzyl-2-(diethylamino)- makes it unique and may contribute to its specific biological properties. Other similar compounds include chromone Schiff base complexes and chromeno[2,3-b]chromenes, which also exhibit diverse biological activities .

Properties

CAS No.

83767-07-1

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

6-benzyl-2-(diethylamino)chromen-4-one

InChI

InChI=1S/C20H21NO2/c1-3-21(4-2)20-14-18(22)17-13-16(10-11-19(17)23-20)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3

InChI Key

HJQZIMJAFNWLEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

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